4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . This compound is characterized by a pyridine ring substituted with methyl, methylsulfanyl, and cyano groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-2-(methylsulfanyl)pyridine with cyanogen bromide under basic conditions . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Scientific Research Applications
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, for example, can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(methylsulfinyl)pyridine-3-carbonitrile
- 4,6-Dimethyl-2-(methylsulfonyl)pyridine-3-carbonitrile
- 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-amine
Uniqueness
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBIUWWLAZLZKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350325 |
Source
|
Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72456-86-1 |
Source
|
Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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